

# potential off-target effects of VU0467319

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## Compound of Interest

Compound Name: VU0467319

Cat. No.: B15606161

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## VU0467319 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **VU0467319**, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

## Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of **VU0467319**?

A1: Based on available preclinical and clinical data, **VU0467319** has a very favorable safety profile and is characterized by a high degree of selectivity for the M1 muscarinic acetylcholine receptor.<sup>[1][2][3][4]</sup> An ancillary pharmacology profile of **VU0467319** showed no significant off-target activities.<sup>[2][3][4]</sup>

Q2: How selective is **VU0467319** for the M1 receptor compared to other muscarinic receptor subtypes?

A2: **VU0467319** is highly selective for the M1 receptor. It has an EC<sub>50</sub> of 492 nM for the human M1 receptor, while its EC<sub>50</sub> for the M2, M3, M4, and M5 receptor subtypes is greater than 30 μM.<sup>[2][3][5]</sup> This represents a selectivity of over 60-fold for the M1 receptor.

Q3: Has **VU0467319** shown any cholinergic side effects in preclinical or clinical studies?

A3: No, **VU0467319** has been shown to be devoid of the classic cholinergic adverse effects (salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE)

in preclinical studies involving rats, dogs, and non-human primates.[2][3] Furthermore, a Phase I single ascending dose clinical trial in healthy volunteers found the compound to be well-tolerated with no dose-limiting side effects, and notably, no cholinergic adverse effects were observed.[1][2][3][6]

Q4: What is the mechanism of action of **VU0467319** that contributes to its high safety profile?

A4: **VU0467319** is a positive allosteric modulator (PAM), not an orthosteric agonist. This means it does not directly activate the M1 receptor but rather enhances the effect of the endogenous ligand, acetylcholine. This mechanism of action is thought to contribute to a lower likelihood of adverse off-target effects.[7] Additionally, **VU0467319** exhibits minimal M1 agonism ( $EC_{50} > 30 \mu M$ ), meaning it has very little to no activity in the absence of acetylcholine.[2][3]

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cellular response in vitro	While highly selective, consider the possibility of a very rare off-target interaction in your specific cell line.	1. Review the literature for any known off-target activities of similar compounds. 2. Perform a counterscreen against a panel of relevant receptors and ion channels. 3. Use a structurally distinct M1 PAM as a control to confirm if the effect is M1-mediated.
In vivo adverse effects not typical of M1 activation	Although preclinical and clinical data show a high safety profile, individual animal model responses can vary.	1. Carefully monitor and document all observed adverse events. 2. Consider reducing the dose to see if the effects are dose-dependent. 3. Evaluate pharmacokinetic parameters to ensure they are within the expected range.
Inconsistent experimental results	This could be due to compound handling, formulation, or experimental variability.	1. Verify the purity and integrity of your VU0467319 sample. 2. Ensure consistent formulation and administration procedures. 3. Include appropriate positive and negative controls in your experiments.

## Quantitative Data Summary

The following table summarizes the key quantitative data regarding the selectivity of **VU0467319**.

Target	Species	Assay Type	EC50 (nM)	Selectivity vs. M1	Reference
M1 mAChR	Human	PAM	492	-	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
M2 mAChR	Human	PAM	> 30,000	> 61-fold	<a href="#">[5]</a>
M3 mAChR	Human	PAM	> 30,000	> 61-fold	<a href="#">[5]</a>
M4 mAChR	Human	PAM	> 30,000	> 61-fold	<a href="#">[5]</a>
M5 mAChR	Human	PAM	> 30,000	> 61-fold	<a href="#">[5]</a>
M1 mAChR	Rat	Agonism	> 30,000	-	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### In Vitro M1 PAM Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the M1 PAM activity of **VU0467319** using a calcium mobilization assay.

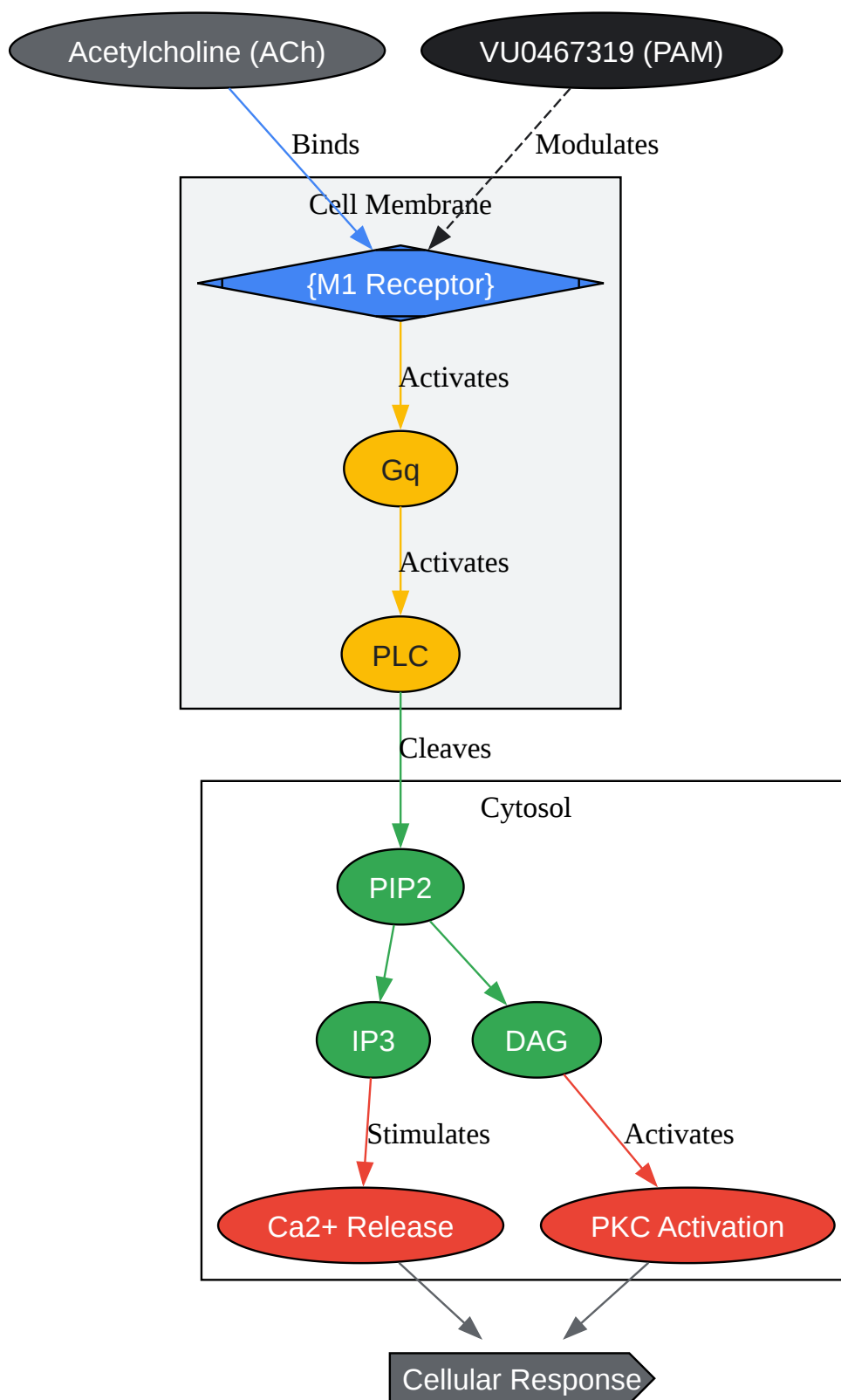


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Caption: Workflow for in vitro M1 PAM calcium mobilization assay.

## Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory role of **VU0467319**.



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Caption: M1 receptor signaling pathway modulated by **VU0467319**.

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- To cite this document: BenchChem. [potential off-target effects of VU0467319]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606161#potential-off-target-effects-of-vu0467319]

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